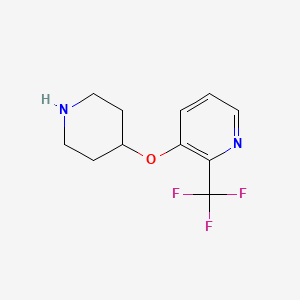
3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a piperidin-4-yloxy group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The piperidin-4-yloxy group can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidin-4-yloxy group can yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidin-4-yloxy group can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-4-(piperidin-4-yloxy)pyridine
- 4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine
- 3-(Piperidin-4-yl)-4-(trifluoromethyl)-1H-indole
Uniqueness
3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine is unique due to the presence of both a trifluoromethyl group and a piperidin-4-yloxy group on the pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. These features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H13F3N2O |
|---|---|
Molekulargewicht |
246.23 g/mol |
IUPAC-Name |
3-piperidin-4-yloxy-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)10-9(2-1-5-16-10)17-8-3-6-15-7-4-8/h1-2,5,8,15H,3-4,6-7H2 |
InChI-Schlüssel |
WWUPTWNNEGGKOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=C(N=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine](/img/structure/B13533763.png)
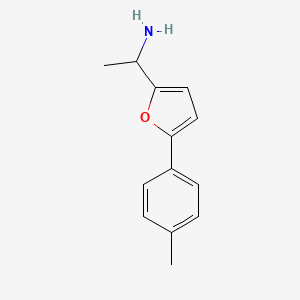
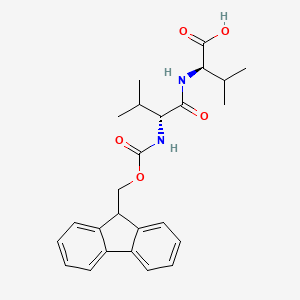
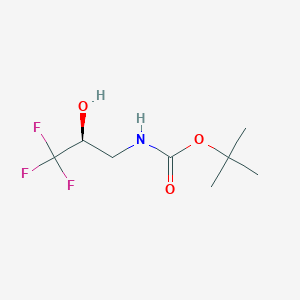
![3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13533788.png)
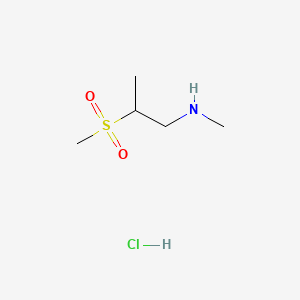
![(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13533806.png)
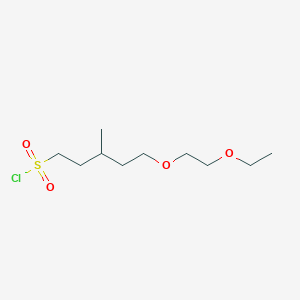
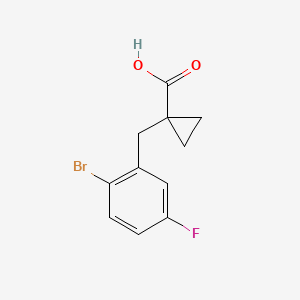
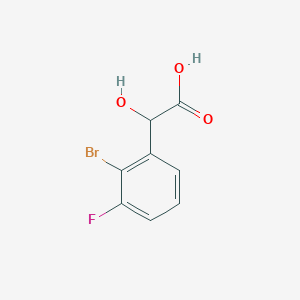
![Decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13533832.png)
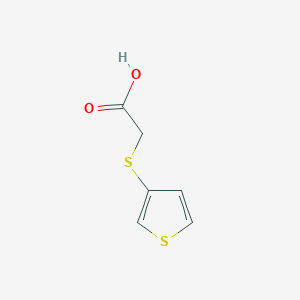
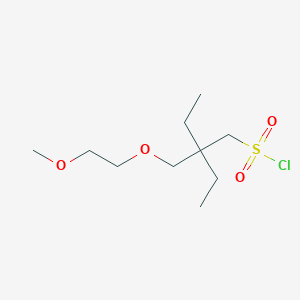
![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)
